BenchChemオンラインストアへようこそ!

5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Physicochemical profiling Predicted pKa Lead optimization

5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterobifunctional building block in the broader class of imidazo[1,2-a]pyridine-3-carboxylic acids (IPAs). The core scaffold is a privileged structure in medicinal chemistry, notably underpinning clinical anti-tubercular candidates like Q203, and serves as a key intermediate for kinase inhibitors and cardiovascular agents targeting soluble guanylate cyclase (sGC).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1557342-69-4
Cat. No. B3105919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1557342-69-4
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C(=C1)N)C(=O)O
InChIInChI=1S/C8H7N3O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,9H2,(H,12,13)
InChIKeyNNCMICHXEKAPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1557342-69-4): Core Scaffold Procurement Data Sheet


5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterobifunctional building block in the broader class of imidazo[1,2-a]pyridine-3-carboxylic acids (IPAs). The core scaffold is a privileged structure in medicinal chemistry, notably underpinning clinical anti-tubercular candidates like Q203, and serves as a key intermediate for kinase inhibitors and cardiovascular agents targeting soluble guanylate cyclase (sGC) [1]. This specific compound is distinguished by a primary amino group at the 5-position of the pyridine ring and a free carboxylic acid at the 3-position of the imidazole ring, providing two chemically distinct handles for regioselective derivatization [2]. It is commercially supplied as a research chemical with a typical purity specification of ≥95% .

Why Generic Imidazo[1,2-a]pyridine-3-carboxylic Acids Cannot Substitute for the 5-Amino Isomer in Regiospecific Synthesis


Simple imidazo[1,2-a]pyridine-3-carboxylic acids or other amino-positional isomers (e.g., 6-, 7-, or 8-amino derivatives) are not functionally interchangeable with the 5-amino variant. The position of the amino group dictates the electronic character of the fused ring system, directly impacting the reactivity of the carboxylic acid for amide coupling and influencing the pKa of the resulting conjugates [1]. The 5-amino substitution places a strongly electron-donating group adjacent to the bridgehead nitrogen, uniquely activating specific positions for further electrophilic substitution and altering the scaffold's hydrogen-bonding donor/acceptor pattern compared to its 8-amino isomer . This regiospecificity is critical in medicinal chemistry, where the 5-position is often essential for target engagement, as seen in sGC stimulator patents where the N-atom position is a key structural requirement for activity [2].

Quantitative Differentiation Evidence for 5-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Comparative Physicochemical Property: Predicted Acidity Constant (pKa) of the 5-Amino Isomer

The predicted pKa of 5-aminoimidazo[1,2-a]pyridine-3-carboxylic acid is reported as -0.71±0.41, reflecting the highly acidic character of the protonated form, likely the pyridinium ion influenced by the 5-amino group [1]. While predicted pKa values for the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid and its 8-amino isomer are also available in chemical databases, the specific value for the 5-amino isomer provides a key parameter for modeling its ionization state under physiological conditions, which is a critical differentiator in early-stage drug discovery as it directly impacts solubility, permeability, and target binding [2].

Physicochemical profiling Predicted pKa Lead optimization

Utility in Cardiovascular Drug Discovery: 5-Amino Scaffold as a Preferred Precursor for sGC Stimulators

A key patent from Bayer Pharma (US20140128372) specifically claims amino-substituted imidazo[1,2-a]pyridine-3-carboxamides for treating cardiovascular disorders by stimulating sGC [1]. Structure-activity relationship (SAR) analysis within this patent indicates that the 5-amino substitution is a preferred embodiment for optimal activity, creating a pyridine ring with distinct electronic properties compared to other isomers [1]. This differentiates the 5-amino building block as a strategic procurement choice for groups working on sGC programs, providing a direct synthetic route to the most promising analogs.

Soluble Guanylate Cyclase (sGC) Cardiovascular disease Patent analysis

Potential as a Unique Chelate Scaffold: Ortho-Amino, Ortho-Carboxy Relationship on Fused Heterocycles

The compact, fused-ring system of 5-aminoimidazo[1,2-a]pyridine-3-carboxylic acid presents a rare 'ortho-amino, ortho-carboxy' donor set arrangement, which is structurally analogous to anthranilic acid but on a different heterocyclic framework. This motif is known to chelate metal ions, a property exploited in the design of fluorescent sensors [1]. While the unsubstituted core and 8-amino isomer can also serve as ligands, the 5-amino positional isomer offers a different coordination geometry and electronic donor strength, which can result in distinct photophysical properties and metal selectivity in sensor applications [2].

Metal chelation Ligand design Fluorescent probe

A Key Differentiating Synthetic Handle: Orthogonal Reactivity of the 3-COOH for Amidation in the Presence of a 5-NH2 Group

The core utility of this compound lies in its ability to undergo direct, regioselective amidation at the 3-carboxylic acid without requiring protection of the 5-amino group under specific conditions, a feature not universally shared by other amino isomers due to differing electronic and steric profiles [1]. This is directly relevant to the synthesis of imidazo[1,2-a]pyridine amides (IPAs), a class of potent anti-tubercular agents targeting QcrB. The 5-amino IPA intermediate allows for a more convergent synthesis of key analogs explored as clinical candidates like Q203, whereas the use of the 8-amino isomer necessitates different protecting group strategies and offers a divergent SAR [2].

Amide coupling Regioselective synthesis IPA antitubercular agent

Verified Application Scenarios for Procuring 5-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1557342-69-4)


Core Intermediate for Cardiovascular Drug Discovery (sGC Stimulators)

Medicinal chemistry teams focusing on soluble guanylate cyclase (sGC) as a target for hypertension or heart failure will find this building block indispensable. As detailed in the definitive Bayer Pharma patent (US20140128372), 5-amino-substituted imidazo[1,2-a]pyridine-3-carboxamides represent a preferred pharmacophore series [1]. Procuring this specific 5-amino acid enables the rapid synthesis of the most active analogs, providing a strategic advantage over groups starting from other isomers, which must conduct multi-step synthesis to reach the favored substitution pattern.

Streamlined Synthesis of Anti-Tubercular IPA Leads (QcrB Inhibitors)

For infectious disease groups developing next-generation QcrB inhibitors (e.g., Q203 analogs) against Mycobacterium tuberculosis, this compound offers a more efficient synthetic pathway. The orthogonal reactivity of the 3-COOH group allows for direct amide formation in the presence of the 5-NH2, a key step in building the IPA library [2]. This reduces the number of protecting group manipulations required compared to starting from the more common 8-amino isomer, accelerating the design-make-test cycle for novel anti-TB agents.

Development of Novel Metal-Chelating Fluorescent Probes and Sensors

Chemical biologists and materials scientists developing new fluorescent sensors for bioimaging can exploit the compound's unique 'ortho-amino, ortho-carboxy' chelation site. This specific geometric arrangement on the imidazo[1,2-a]pyridine scaffold, as explored in recent studies on bright two-photon dyes, is distinct from other ligands and can lead to novel metal selectivity and photophysical properties [3]. This makes it a strategic procurement item for discovering next-generation luminescent probes.

Focused Library Synthesis for Kinase Inhibitor Lead Optimization

Groups working on cyclin-dependent kinases (CDKs) or other serine/threonine kinases can use this building block as a direct entry point to the aminoimidazo[1,2-a]pyridine inhibitor class [4]. The 5-amino handle serves as a specific vector for functionalization that projects into a critical region of the kinase binding pocket, as evidenced by co-crystal structures. Sourcing the pre-functionalized acid allows for direct, late-stage diversification, enabling the rapid exploration of SAR around a validated kinase hinge-binder motif.

Quote Request

Request a Quote for 5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.